"2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride" basic properties
"2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride" basic properties
An In-depth Technical Guide to 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride, a heterocyclic building block relevant to medicinal chemistry and drug discovery. This guide moves beyond a simple data sheet to offer insights into its physicochemical properties, a plausible synthetic workflow, analytical characterization strategies, and critical safety protocols. The content is structured to support researchers in understanding the utility and handling of this compound, from initial synthesis to its application as an intermediate in the development of more complex molecular entities.
Core Chemical & Physical Properties
2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is a substituted pyridine derivative provided as a stable salt. Its structure incorporates a pyridine ring, a methoxy group, and an ethylamine side chain, making it a versatile scaffold for chemical synthesis.
Chemical Identifiers and Formula
| Property | Value | Source |
| CAS Number | 1965309-73-2 | [1] |
| Molecular Formula | C₈H₁₄Cl₂N₂O | [1] |
| Synonyms | 2-(3-methoxypyridin-4-yl)ethan-1-amine dihydrochloride | [1] |
| Molecular Weight | 225.12 g/mol | Calculated |
| Chemical Structure | ![]() |
Physicochemical Data
Specific, experimentally determined physicochemical data for this exact compound is not widely published. However, based on its structure as an amine hydrochloride salt, it is expected to be a crystalline solid with appreciable solubility in water and polar protic solvents like methanol and ethanol. The properties of related pyridine derivatives suggest that it would be stable under standard ambient conditions.
Synthesis and Analytical Characterization
Proposed Synthetic Pathway
A common and effective method for preparing ethylamine moieties is through the reduction of a corresponding nitrile. The synthesis could therefore proceed from 4-cyano-3-methoxypyridine.
Step-by-Step Conceptual Protocol:
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Nitrile Reduction: The starting material, 4-cyano-3-methoxypyridine, would be subjected to catalytic hydrogenation. A common catalyst for this transformation is Raney Nickel or Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. The solvent of choice would typically be methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.
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Reaction Monitoring: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting nitrile.
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Workup and Isolation of Free Base: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude free base, 2-(3-Methoxy-pyridin-4-yl)-ethylamine, likely as an oil.
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Salt Formation: The crude amine is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.
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Precipitation and Purification: The dihydrochloride salt, being significantly less soluble in nonpolar organic solvents, will precipitate out of the solution. The resulting solid is collected by filtration, washed with cold solvent to remove impurities, and dried under vacuum to yield the final product. Recrystallization from a solvent system like ethanol/ether can be performed for further purification if necessary.
Analytical Characterization Workflow
Ensuring the identity, purity, and stability of the synthesized compound is a critical, multi-step process. A typical workflow for the characterization of a new batch of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is outlined below.
Caption: Analytical workflow for compound validation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring all expected protons and carbons are present in the correct chemical environment and multiplicity.
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Mass Spectrometry (MS): LC-MS is employed to verify the molecular weight of the parent ion (free base), confirming the correct mass. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[2]
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A validated method using a suitable column (e.g., C18) and mobile phase would be developed to separate the main compound from any impurities.[2]
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Elemental Analysis: This technique determines the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should align closely with the theoretical values calculated from the molecular formula, providing a final confirmation of purity and composition.
Applications in Research and Drug Development
As a specialty chemical, 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is not an end-product but rather a valuable starting material or intermediate. Its utility stems from the reactive handles present in its structure.
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Scaffold for Medicinal Chemistry: The primary amine group serves as a key nucleophile or a point for amide bond formation, allowing for the extension of the molecule and the introduction of diverse functional groups. This is a fundamental strategy in building libraries of compounds for high-throughput screening against biological targets.
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Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality make it a suitable candidate as a fragment for FBDD. In this approach, small molecules ("fragments") that bind weakly to a biological target are identified and then elaborated or linked together to produce a lead compound with higher affinity and selectivity.
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Precursor to Bioactive Molecules: Pyridine and its derivatives are ubiquitous in pharmaceuticals. This compound serves as a precursor for more complex molecules where the 3-methoxy-4-substituted pyridine core is a desired pharmacophore. Ethylamine side chains are also common in biologically active compounds, including some neurotransmitters and their analogs.[3]
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. The information below is synthesized from safety data sheets of structurally related amine hydrochlorides and pyridine derivatives.[4][5]
Hazard Identification
While this specific compound may not be classified, related structures carry warnings for irritation and acute toxicity.[6][7] Users should handle it as a potentially hazardous substance.
| Hazard Category | GHS Pictogram | Precautionary Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | Causes skin irritation.[8] Wash thoroughly after handling.[9] Wear protective gloves.[4] |
| Eye Irritation | GHS07 (Exclamation Mark) | Causes serious eye irritation.[8] Wear eye protection.[9] If in eyes, rinse cautiously with water for several minutes.[5] |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | May be harmful if swallowed.[5] Do not eat, drink or smoke when using this product. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | May cause respiratory irritation.[9] Use only outdoors or in a well-ventilated area.[4] Avoid breathing dust.[9] |
Recommended Handling and Storage Protocol
Caption: Recommended handling and storage workflow.
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Engineering Controls: All handling, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] Eyewash stations and safety showers must be readily accessible.[5]
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Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and bases, which are incompatible.[5]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[4]
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[4]
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal facility.[4]
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Pyridin-4-ylethylamine.
- Anichem, Inc. (2021). Material Safety Data Sheet for 2-(2-Chloro-pyridin-4-yl)-ethylamine HCl.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Methoxypyridine.
- Journal of the Chemical Society. (1947).
- Guidechem. (n.d.). Wiki for 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
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PubChem. (n.d.). Compound Summary for C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Compound Summary for 3-Methoxy-4-aminopyridine. Retrieved from [Link]
- Georganics. (n.d.). Product Page for 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride.
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PubChem. (n.d.). Compound Summary for [(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride. Retrieved from [Link]
- LabSolu. (n.d.). Product Page for N-ethyl-2-methoxy-pyridin-4-amine.
- National Institutes of Health (NIH). (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
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PubChem. (n.d.). Compound Summary for 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Retrieved from [Link]
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PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
- PrepChem.com. (n.d.). Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine.
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MDPI. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Retrieved from [Link]
- ChemicalBook. (n.d.). Synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine.
- Google Patents. (n.d.). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
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PubChem. (n.d.). Compound Summary for 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Retrieved from [Link]
- BenchChem. (2023). Buy Ethylamine hydrochloride.
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